molecular formula C21H21ClN4O3 B13950269 (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester

(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester

Cat. No.: B13950269
M. Wt: 412.9 g/mol
InChI Key: QHMBEAGUEGPETQ-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that combines a chloro-phenyl group, a methoxy-pyridinyl group, and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the individual components. The chloro-phenyl group, methoxy-pyridinyl group, and pyrazinyl group are synthesized separately and then combined through a series of reactions.

  • Step 1: Synthesis of 4-Chloro-phenyl Group

    • Starting material: Chlorobenzene
    • Reaction: Chlorination
    • Conditions: Presence of a catalyst such as iron(III) chloride
  • Step 2: Synthesis of 3-Methoxy-pyridin-2-yl Group

    • Starting material: Pyridine
    • Reaction: Methoxylation
    • Conditions: Methanol and a base such as sodium methoxide
  • Step 3: Synthesis of Pyrazin-2-yl Group

    • Starting material: Pyrazine
    • Reaction: Various methods including nitration and reduction
  • Step 4: Coupling Reactions

    • The individual components are then coupled using reagents such as carbodiimides to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

  • Oxidation

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Acidic or basic medium
    • Products: Oxidized derivatives of the compound
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Solvent such as ethanol or ether
    • Products: Reduced derivatives of the compound
  • Substitution

    • Reagents: Halogenating agents, nucleophiles
    • Conditions: Solvent such as dichloromethane
    • Products: Substituted derivatives of the compound

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenating agents in dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated derivatives.

Scientific Research Applications

(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules
    • Studied for its reactivity and stability under various conditions
  • Biology

    • Investigated for its potential as a biochemical probe
    • Used in studies of enzyme interactions and inhibition
  • Medicine

    • Explored for its potential therapeutic effects
    • Studied for its interactions with biological targets such as proteins and nucleic acids
  • Industry

    • Used in the development of new materials and coatings
    • Investigated for its potential as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Properties

Molecular Formula

C21H21ClN4O3

Molecular Weight

412.9 g/mol

IUPAC Name

tert-butyl N-(4-chlorophenyl)-N-[6-(3-methoxypyridin-2-yl)pyrazin-2-yl]carbamate

InChI

InChI=1S/C21H21ClN4O3/c1-21(2,3)29-20(27)26(15-9-7-14(22)8-10-15)18-13-23-12-16(25-18)19-17(28-4)6-5-11-24-19/h5-13H,1-4H3

InChI Key

QHMBEAGUEGPETQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CN=C2)C3=C(C=CC=N3)OC

Origin of Product

United States

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